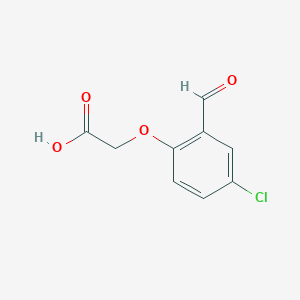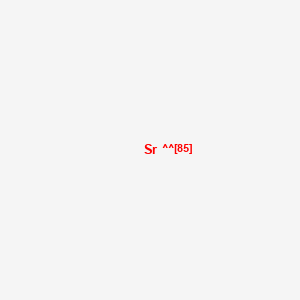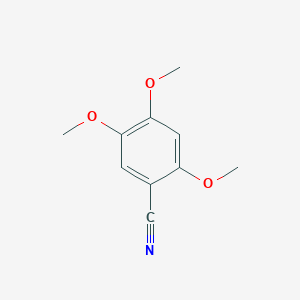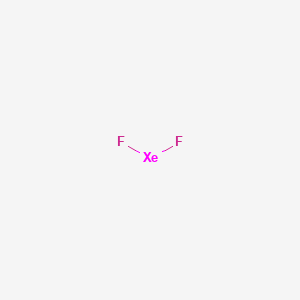
Xenondifluorid
Übersicht
Beschreibung
Xenon difluoride is a chemical compound with the formula XeF₂. It is one of the most stable xenon compounds and is known for its powerful fluorinating properties. Xenon difluoride is a dense, colorless crystalline solid with a nauseating odor and low vapor pressure. It is moisture-sensitive and decomposes on contact with water vapor .
Wissenschaftliche Forschungsanwendungen
Xenon difluoride has a wide range of applications in scientific research:
Chemistry: It is used as a fluorinating agent in the synthesis of complex organic molecules.
Biology: Xenon difluoride is employed in the preparation of radiopharmaceuticals for positron emission tomography.
Medicine: It is used in the synthesis of compounds for medical imaging and diagnostic purposes.
Industry: Xenon difluoride is utilized in the production of microelectromechanical systems due to its high etch rate and ability to etch silicon without external energy or ion bombardment .
Wirkmechanismus
Target of Action
Xenon difluoride is a powerful fluorinating agent . Its primary targets are organic compounds, where it introduces fluorine atoms .
Mode of Action
Xenon difluoride interacts with its targets by donating fluorine atoms. This interaction results in the fluorination of the target compound .
Biochemical Pathways
It’s known that the compound can react with water vapor to form hydrofluoric acid . This suggests that in the presence of moisture, xenon difluoride could potentially affect biochemical pathways involving water or hydroxyl groups.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of xenon difluoride is limited. It’s known that the compound is moisture-sensitive and decomposes on contact with water vapor . This suggests that its bioavailability could be influenced by the presence of moisture.
Result of Action
The primary result of xenon difluoride’s action is the fluorination of target compounds . This can change the properties of the target compound, potentially making it more reactive, stable, or altering its biological activity.
Action Environment
The action of xenon difluoride is influenced by environmental factors such as moisture and temperature. The compound is moisture-sensitive and decomposes on contact with water vapor . It’s also known that xenon difluoride can be destroyed by heating, resulting in the release of pure substances fluorine and xenon . Therefore, both moisture and temperature can significantly influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Xenon difluoride can be synthesized by heating a mixture of xenon and fluorine gases in a sealed nickel vessel at approximately 400°C. The reaction is as follows:
Xe+F2→XeF2
Another method involves the reaction of dioxygen difluoride with xenon at around 118°C to yield xenon difluoride .
Industrial Production Methods: Industrial production of xenon difluoride typically follows the same synthetic routes as laboratory preparation, utilizing controlled environments to ensure the safety and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Xenon difluoride undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in several reactions.
Reduction: It can be reduced to xenon and fluorine under specific conditions.
Substitution: Xenon difluoride can participate in substitution reactions, particularly in organic synthesis
Common Reagents and Conditions:
Fluorinating Agents: Xenon difluoride is used as a fluorinating agent in organic synthesis.
Reaction Conditions: Reactions involving xenon difluoride often require controlled temperatures and inert atmospheres to prevent decomposition
Major Products:
Fluorinated Compounds: Xenon difluoride is used to produce various fluorinated organic compounds.
Hydrofluoric Acid: It reacts with moisture to form hydrofluoric acid
Vergleich Mit ähnlichen Verbindungen
Xenon Tetrafluoride (XeF₄): Another stable xenon compound with four fluorine atoms.
Xenon Hexafluoride (XeF₆): A xenon compound with six fluorine atoms .
Uniqueness: Xenon difluoride is unique due to its stability and powerful fluorinating properties. It is more stable than xenon tetrafluoride and xenon hexafluoride, making it a preferred choice for certain applications. Its ability to act as both a fluorinating and oxidizing agent further distinguishes it from other xenon compounds .
Eigenschaften
IUPAC Name |
difluoroxenon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2Xe/c1-3-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGELFKKMDLGCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Xe]F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Xe | |
| Record name | xenon difluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Xenon_difluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065590 | |
| Record name | Xenon fluoride (XeF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] Colorless crystalline powder; [MSDSonline] | |
| Record name | Xenon difluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8706 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13709-36-9 | |
| Record name | Xenon difluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xenon difluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xenon fluoride (XeF2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xenon fluoride (XeF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xenon difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XENON DIFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6POJ14981P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Xenon difluoride (XeF2) is a powerful oxidizing and fluorinating agent. Its primary mode of action involves single electron transfer (SET) [, ] and electrophilic addition [, ], depending on the reaction conditions and substrates.
ANone:
- Spectroscopy: Shows characteristic bands in infrared (IR) and Raman spectra, useful for identifying the compound and studying its interactions [, , ]. The ultraviolet (UV) spectrum reveals its absorption characteristics, particularly relevant to its photodissociation [].
ANone: XeF2 exhibits high selectivity in its reactions, making it valuable for material processing.
ANone:
ANone: Computational studies have been instrumental in understanding the reactivity and behavior of XeF2.
ANone: While XeF2 itself has limited structural variations, SAR studies primarily focus on the substrates it interacts with.
ANone:
ANone:
- Discovery: XeF2 was the first binary noble gas compound discovered, marking a breakthrough in challenging the inert nature of noble gases [].
- Fluorination Studies: Extensive research focused on understanding XeF2's reactivity as a fluorinating agent for various organic and inorganic substrates [, , , , , , , ].
- Microfabrication Applications: XeF2's unique etching properties led to its widespread use in microfabrication, enabling the development of MEMS and other micro-devices [, , , ].
ANone:
- Chemistry & Materials Science: XeF2 bridges synthetic chemistry and materials science, enabling the creation of novel fluorinated materials and micro-devices [, , , , ].
- Chemistry & Physics: The discovery and study of XeF2 pushed the boundaries of fundamental chemistry and expanded our understanding of chemical bonding, particularly involving noble gases [, , , , ].
- Physics & Engineering: XeF2's application in microfabrication requires a synergy of physics and engineering principles to design, control, and optimize etching processes for specific device applications [, , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


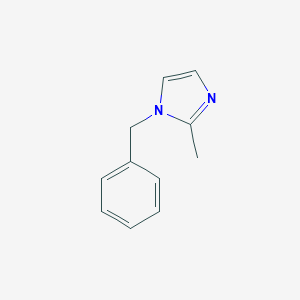
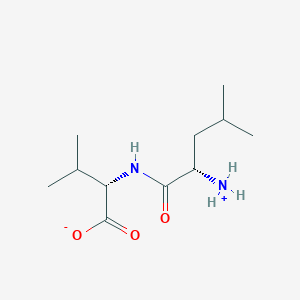
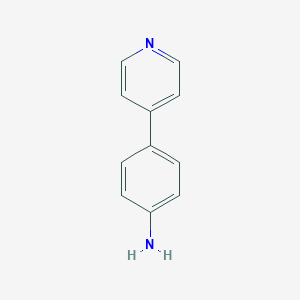

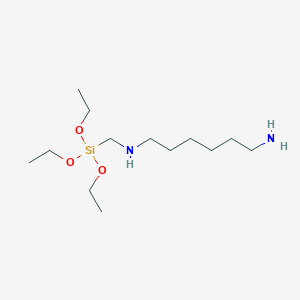
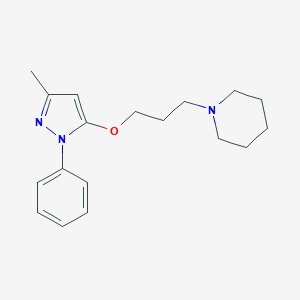

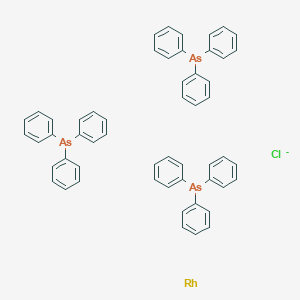
![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)

![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)
